molecular formula C24H29N3O3 B11166836 1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166836
M. Wt: 407.5 g/mol
InChI Key: XGWNKTLFICMEGH-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a butyl group, and a phenyl group substituted with an ethylphenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the butyl and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the ethylphenylcarbamoyl moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

1-butyl-N-[4-[(4-ethylphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-3-5-14-27-16-19(15-22(27)28)24(30)26-21-12-8-18(9-13-21)23(29)25-20-10-6-17(4-2)7-11-20/h6-13,19H,3-5,14-16H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

XGWNKTLFICMEGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC

Origin of Product

United States

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